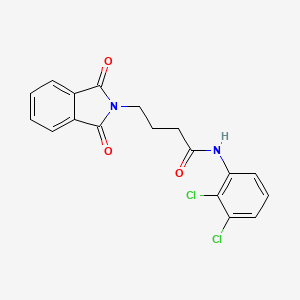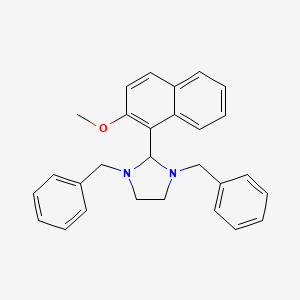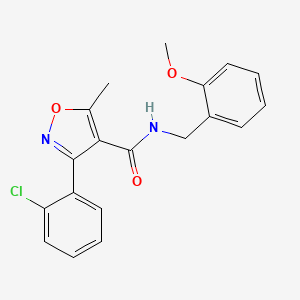![molecular formula C20H23N3O6 B3440496 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B3440496.png)
4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol
Vue d'ensemble
Description
4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol, commonly known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the regulation of cell growth, differentiation, and survival.
Mécanisme D'action
AG-1478 acts as a competitive inhibitor of the ATP-binding site of 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol, preventing the activation of the receptor and downstream signaling pathways. By inhibiting 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol, AG-1478 can block cell proliferation, induce apoptosis, and inhibit cell migration. AG-1478 has been shown to be highly selective for 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol, with minimal activity against other receptor tyrosine kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AG-1478 depend on the specific biological system being studied. In cancer cells, AG-1478 has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. In inflammatory cells, AG-1478 has been shown to inhibit cytokine production and reduce inflammation. In neurons, AG-1478 has been shown to protect against neurotoxicity and improve cognitive function. However, the effects of AG-1478 can vary depending on the cell type, the concentration used, and the duration of treatment.
Avantages Et Limitations Des Expériences En Laboratoire
AG-1478 has several advantages for lab experiments. It is a well-characterized and highly selective inhibitor of 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol, with minimal activity against other receptor tyrosine kinases. It has been extensively studied in various biological systems, making it a valuable tool for investigating the role of 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol in different contexts. However, there are also some limitations to using AG-1478 in lab experiments. It can be toxic to cells at high concentrations, and its effects can be influenced by factors such as cell type, culture conditions, and duration of treatment. In addition, the use of AG-1478 in animal studies requires careful consideration of dosing and potential side effects.
Orientations Futures
There are several future directions for the use of AG-1478 in scientific research. One area of interest is the development of new 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol inhibitors with improved potency and selectivity. Another area of interest is the investigation of the role of 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol in different disease contexts, such as neurodegenerative disorders and autoimmune diseases. In addition, the use of AG-1478 in combination with other inhibitors or chemotherapeutic agents may provide new therapeutic options for cancer treatment. Overall, AG-1478 remains a valuable tool for investigating the role of 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol in various biological processes, and its continued use in scientific research is likely to yield new insights and discoveries.
Applications De Recherche Scientifique
AG-1478 has been widely used in scientific research as a tool to study the role of 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol in various biological processes. It has been used to investigate the downstream signaling pathways of 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. AG-1478 has also been used to study the effects of 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol inhibition on cell proliferation, apoptosis, and migration. In addition, AG-1478 has been used in animal studies to investigate the role of 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-27-19-10-15(8-16(20(19)24)23(25)26)12-22-6-4-21(5-7-22)11-14-2-3-17-18(9-14)29-13-28-17/h2-3,8-10,24H,4-7,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNRCEWNIGVFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-furylmethyl)-2-imino-10-methyl-1-[2-(4-morpholinyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3440423.png)

![2-[(4-benzyl-1-piperazinyl)carbonyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3440438.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3440439.png)
![N-(3-hydroxyphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3440440.png)
![N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3440446.png)

![2,7-bis(3-methoxyphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3440464.png)

![N-[3-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3440478.png)
![N-(2,4-dimethoxyphenyl)-2-{[N-(2-furylmethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3440486.png)
![4-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B3440492.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3440495.png)
![1-[(4-chlorophenyl)sulfonyl]-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine](/img/structure/B3440503.png)